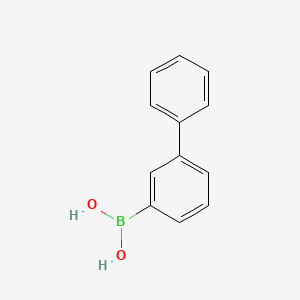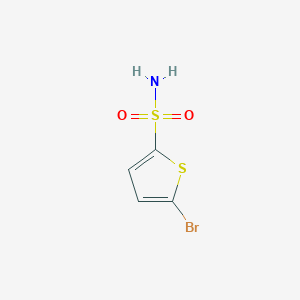
3-Biphenylboronic acid
描述
联苯-3-基硼酸: 是一种有机化合物,化学式为C12H11BO2。它是硼酸家族的一员,其特点是硼原子与羟基和有机取代基相连。这种化合物因其在各种化学反应中的用途而特别引人注目,尤其是在有机合成领域。
准备方法
合成路线和反应条件: 联苯-3-基硼酸可以通过多种方法合成。一种常见的途径是使3-溴联苯与含硼试剂反应。例如,可以用正丁基锂处理3-溴联苯,然后加入三甲基硼酸酯。 然后将反应混合物水解得到联苯-3-基硼酸 .
工业生产方法: 在工业环境中,联苯-3-基硼酸的生产通常涉及使用类似合成路线的大规模反应,但针对更高的产量和纯度进行了优化。使用自动化反应器和精确控制反应条件可确保一致的质量和效率。
化学反应分析
反应类型: 联苯-3-基硼酸会发生各种化学反应,包括:
Suzuki-Miyaura 偶联: 该反应涉及在钯催化剂和碱的存在下,将联苯-3-基硼酸与卤化物或三氟甲磺酸酯偶联。
常见试剂和条件:
钯催化剂: 用于 Suzuki-Miyaura 偶联反应。
氧化剂: 如用于氧化反应的过氧化氢。
酸/碱: 用于脱硼反应。
主要产品:
联芳基化合物: 来自 Suzuki-Miyaura 偶联。
联苯-3-基醇: 来自氧化。
联苯: 来自脱硼。
科学研究应用
化学: 联苯-3-基硼酸广泛应用于有机合成,特别是在通过 Suzuki-Miyaura 偶联反应形成碳-碳键方面。 这使其在合成复杂有机分子(包括药物和农用化学品)方面具有价值 .
生物学和医学: 在生物学研究中,联苯-3-基硼酸被用作检测糖类和其他生物分子的试剂。 它还被评估为脂肪酸酰胺水解酶抑制剂的药理活性,脂肪酸酰胺水解酶是一种参与脂肪酸代谢的酶 .
工业: 在工业应用中,联苯-3-基硼酸用于生产先进材料和聚合物。 它与其他有机分子形成稳定键的能力使其成为开发具有独特性能的新材料的关键组成部分 .
作用机制
联苯-3-基硼酸在化学反应中的作用机制通常涉及形成硼酸酯中间体。然后,这种中间体可以根据反应条件经历各种转化。 在生物系统中,联苯-3-基硼酸可以与酶和其他蛋白质相互作用,可能通过与活性位点残基形成可逆共价键来抑制它们的活性 .
相似化合物的比较
类似化合物:
苯硼酸: 结构相似,但缺乏联苯基团。
4-联苯硼酸: 相似,但硼酸基团位于4位而不是3位。
2-联苯硼酸: 相似,但硼酸基团位于2位。
独特性: 联苯-3-基硼酸的独特性在于其硼酸基团的特定位置,这会影响其反应性和在化学反应中形成的产品类型。 这种位置特异性使其与异构体相比更适合某些应用 .
属性
IUPAC Name |
(3-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXICVKOZJFRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370206 | |
| Record name | 3-Biphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-95-2 | |
| Record name | 3-Biphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-phenylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)



